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Compound of Interest

Compound Name: 5-Ethoxy-4-methyloxazole

Cat. No.: B119874

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethoxy-4-methyloxazole, a key
heterocyclic intermediate in the synthesis of pharmaceuticals, most notably Vitamin B6. This
document details its chemical and physical properties, historical context of its synthesis,
detailed experimental protocols for its preparation, and its primary applications.

Chemical and Physical Properties

5-Ethoxy-4-methyloxazole is a flammable liquid with a characteristic odor.[1] Its key chemical
and physical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties
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Property Value Source

Molecular Formula C6HIONO2 [1112]

Molar Mass 127.14 g/mol [1][2]

Density 1.04 g/cm3 [2]

Boiling Point 164.5°C at 760 mmHg [2]

78-80 °C at 50 Torr [3]

Flash Point 53.3°C [2]

Refractive Index 1.449 [4]

Physical Form Clear light yellow to yellow oil [3]

N Slightly soluble in Chloroform,

Solubility [3]
Ethyl Acetate, Methanol
Store in freezer, under -20°C,

Storage ) N [3]
sealed in dry conditions

Table 2: Computed Properties

Property Value Source

IUPAC Name 5-ethoxy-4-methyl-1,3-oxazole  [1]
InChl=1S/C6H9NO2/c1-3-8-6-

InChl [1]
5(2)7-4-9-6/h4H,3H2,1-2H3
FWPDSAJKWKRRJD-

InChiKey [1]

Canonical SMILES

CCOC1=C(N=CO1)C

[1]

CAS Number

5006-20-2

[1]

pKa (Predicted)

1.85+0.14

[3]

Discovery and History of Synthesis
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While the specific first synthesis of 5-Ethoxy-4-methyloxazole is not well-documented in
readily available literature, its history is intrinsically linked to the broader development of
oxazole synthesis methodologies. Oxazoles, as a class of compounds, gained prominence as
versatile intermediates in organic synthesis.

One of the foundational methods for oxazole synthesis is the Huisgen 1,3-dipolar cycloaddition,
discovered in 1961, which involves the reaction of a dipolarophile with a 1,3-dipolar compound
to form a five-membered heterocycle. This reaction, while general for many heterocyclic
systems, laid the groundwork for various approaches to oxazole ring formation.

The synthesis of 5-alkoxyoxazoles, such as 5-Ethoxy-4-methyloxazole, has been a subject of
interest due to their utility as heterodienes in Diels-Alder reactions for the construction of
pyridine and furan frameworks. These electron-rich oxazoles are known to be sensitive to
acidic and thermal conditions, making their synthesis and isolation challenging.

Key synthetic strategies that have been applied to the preparation of 5-Ethoxy-4-
methyloxazole and related compounds include:

e Cyclization from a-amino esters: A common route involves the esterification, formylation, and
subsequent cyclization of a-alanine to yield the target molecule.[2]

o Decarboxylation of oxazole carboxylates: Another prevalent method starts with a substituted
oxazole carboxylic acid ester, such as 4-methyl-5-ethoxyoxazolecarboxylic acid ethyl ester,
which is then hydrolyzed and decarboxylated.

These methods have been refined over time for industrial-scale production, particularly for the
synthesis of Vitamin B6, where 5-Ethoxy-4-methyloxazole is a crucial precursor.

Experimental Protocols

Detailed methodologies for the synthesis of 5-Ethoxy-4-methyloxazole are often found in
patent literature, reflecting its commercial importance. Below are detailed protocols for key
synthetic routes.

This protocol describes the hydrolysis and decarboxylation of an oxazole carboxylate
precursor.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b119874?utm_src=pdf-body
https://www.benchchem.com/product/b119874?utm_src=pdf-body
https://www.benchchem.com/product/b119874?utm_src=pdf-body
https://www.benchchem.com/product/b119874?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.orglett.9b02614
https://www.benchchem.com/product/b119874?utm_src=pdf-body
https://www.benchchem.com/product/b119874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow Diagram

Click to download full resolution via product page
Caption: Synthesis of 5-Ethoxy-4-methyloxazole via Hydrolysis and Decarboxylation.
Detailed Methodology:
e Hydrolysis:

o In areaction kettle, charge 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester,
toluene, drinking water, and sodium hydroxide according to a molar ratio of ester to NaOH
of 1:(1.2-3.0). The amount of toluene and water should be 3 to 10 times the weight of the
starting ester.

o Stir the mixture and maintain the temperature between 20-80 °C for 1.0 to 6.0 hours.
o After the reaction is complete, perform a liquid separation.
 Acidification and Decarboxylation:

o Take the aqueous phase from the previous step and adjust the pH to a range of 1.0-2.5
using hydrochloric acid.

o Add an organic solvent, such as dichloromethane or trichloromethane, to the acidified
agueous solution.

o Control the temperature at 30-50 °C and allow the reaction to proceed until there is no
more evolution of carbon dioxide.
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o Work-up and Purification:

o Once the decarboxylation is complete, adjust the pH of the reaction mixture to be greater

than or equal to 9.0.
o Perform a liquid separation to isolate the organic phase.

o Subiject the organic phase to reduced pressure distillation to obtain the final product, 5-

Ethoxy-4-methyloxazole.
This process is reported to have a high yield (over 90%) and high product purity (over 99.5%).
This method involves a cyclization reaction to form the oxazole ring.

Experimental Workflow Diagram

Workflow for the Synthesis of a Precursor to 5-Ethoxy-4-methyloxazole

Product:
4-methyl-5-ethoxy oxazole acid ethyl ester

Click to download full resolution via product page

Caption: Synthesis of a precursor via cyclization.
Detailed Methodology:
» Ring-Closure Reaction:

o To a reaction vessel containing N-ethoxalyl-a-aminopropionic acid ethyl ester, add a

cyclization system of phosphorus oxychloride and triethylamine.
o Add a catalytic amount of 4-dimethylamino-pyridine (DMAP).
o Heat the mixture to 60-90 °C to carry out the ring-closure reaction.

e Quenching:
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o Cool the reaction mixture to room temperature.

o Dropwise, add the cooled reaction mixture to deionized water that is maintained at a
temperature of 0-10 °C for a quenching reaction.

e Separation and Isolation:
o Stir the quenched mixture at 30-40 °C to allow for layering.
o Separate the layers and extract the aqueous layer with triethylamine.

o Combine the organic layers and reclaim the triethylamine under reduced pressure to
obtain 4-methyl-5-ethoxy oxazole acid ethyl ester, a precursor that can then be converted
to 5-Ethoxy-4-methyloxazole via decarboxylation as described in the previous protocol.

Applications in Drug Development

The primary and most well-established application of 5-Ethoxy-4-methyloxazole is as a key
intermediate in the industrial synthesis of Vitamin B6 (Pyridoxine). The oxazole ring serves as a
precursor to the pyridine ring of pyridoxine through a Diels-Alder reaction followed by
subsequent transformations.

It is also used in the synthesis of Mappicine ketone, an antiviral compound.

Given its role as a versatile building block, 5-Ethoxy-4-methyloxazole is of significant interest
to medicinal chemists and drug development professionals for the synthesis of novel
heterocyclic compounds with potential biological activity.

Safety and Handling

5-Ethoxy-4-methyloxazole is a flammable liquid and vapor. It is harmful if swallowed and
causes skin and serious eye irritation. Appropriate personal protective equipment, including
gloves, eye protection, and suitable protective clothing, should be worn when handling this
compound. In case of contact with eyes, rinse immediately with plenty of water and seek
medical advice.[2]

This guide provides a foundational understanding of 5-Ethoxy-4-methyloxazole for research
and development purposes. For more detailed information, consulting the primary literature and
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patents is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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